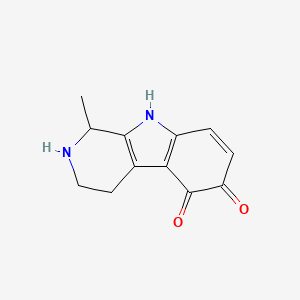
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione is a complex organic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. Subsequent steps involve methylation and oxidation to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions: 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or C-substituted derivatives.
科学研究应用
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways may vary depending on the specific biological context and application.
相似化合物的比较
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione can be compared with other beta-carbolines, such as:
Tetrahydroharman: Known for its hypotensive effects and presence in natural sources like Peganum harmala.
Tryptoline: A natural derivative with various pharmacological properties.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Another beta-carboline with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
137743-78-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5,6-dione |
InChI |
InChI=1S/C12H12N2O2/c1-6-11-7(4-5-13-6)10-8(14-11)2-3-9(15)12(10)16/h2-3,6,13-14H,4-5H2,1H3 |
InChI 键 |
QLAJIPPQYOXQCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1)C3=C(N2)C=CC(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















